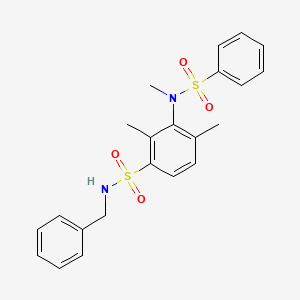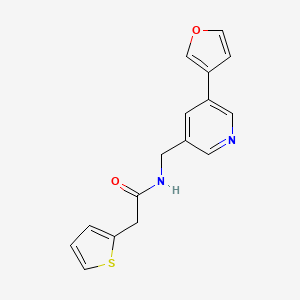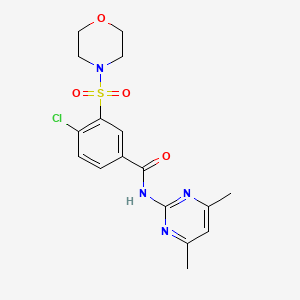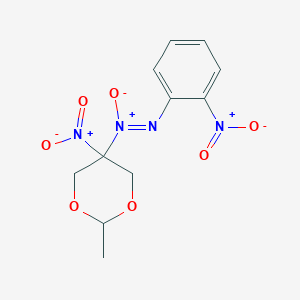
N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core sulfonamide structure. One common method involves the reaction of benzenesulfonyl chloride with an amine under basic conditions to form the sulfonamide. The specific steps are as follows:
Formation of the Sulfonamide Core: Benzenesulfonyl chloride reacts with N-methylphenylamine in the presence of a base such as pyridine to form N-methylphenylsulfonamide.
Benzylation: The N-methylphenylsulfonamide is then benzylated using benzyl chloride in the presence of a base to form N-benzyl-N-methylphenylsulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It can serve as a probe for studying enzyme interactions and protein-ligand binding due to its sulfonamide group, which is known to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-butylbenzenesulfonamide: Similar in structure but with a butyl group instead of a benzyl group.
N-methyl-p-toluenesulfonamide: Contains a methyl group instead of a benzyl group.
Sulfanilamide: A simpler sulfonamide with a single amine group.
Uniqueness
N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-17-14-15-21(29(25,26)23-16-19-10-6-4-7-11-19)18(2)22(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYBYZLLSCQHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2599300.png)





![{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B2599308.png)
![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2599310.png)
![4-(3-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2599311.png)


![2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2599315.png)
